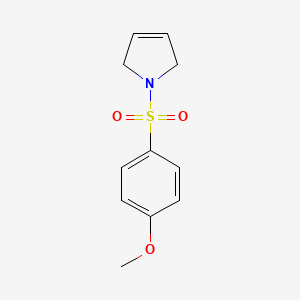

1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole

Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound (C$${11}$$H$${13}$$NO$$3$$S, molecular weight: 239.29 g/mol) features a dihydropyrrole ring fused to a 4-methoxybenzenesulfonyl group. Crystallographic studies of related sulfonyl-dihydropyrrole derivatives reveal monoclinic crystal systems with space group $$ P121/c1 $$ (No. 14), characterized by unit cell parameters such as $$ a = 13.1858 \, \text{Å} $$, $$ b = 8.0088 \, \text{Å} $$, $$ c = 15.5088 \, \text{Å} $$, and $$ \beta = 107.498^\circ $$. These parameters suggest a distorted tetrahedral geometry around the sulfur atom, with the sulfonyl group ($$-\text{SO}_2-$$) adopting a near-perpendicular orientation relative to the dihydropyrrole ring.

The dihydropyrrole moiety exhibits a non-planar conformation due to partial saturation of the five-membered ring, with bond angles and lengths consistent with localized $$ sp^3 $$-hybridized carbons at positions 2 and 5. X-ray diffraction data for analogous compounds highlight intramolecular interactions, such as C–H$$\cdots$$O hydrogen bonds between the sulfonyl oxygen and adjacent hydrogen atoms, which stabilize the twisted conformation. A comparative analysis of unit cell volumes (e.g., 1561.98 Å$$^3$$ for related structures) underscores the influence of substituents on packing efficiency.

Table 1: Crystallographic Parameters for Sulfonyl-Dihydropyrrole Derivatives

| Parameter | Value | Source |

|---|---|---|

| Space group | $$ P12_1/c1 $$ | |

| Unit cell volume | 1561.98 Å$$^3$$ | |

| Bond length (S–O) | 1.432–1.448 Å | |

| Torsion angle (C–S–O) | 85.2°–89.7° |

Electronic Configuration and Conformational Dynamics

Density functional theory (DFT) calculations on analogous sulfonyl-pyrrole systems reveal a highest occupied molecular orbital (HOMO) localized on the dihydropyrrole ring and a lowest unoccupied molecular orbital (LUMO) centered on the sulfonyl group. The HOMO–LUMO gap for this compound is estimated at 5.40–5.52 eV, indicating moderate electronic stability. The methoxy group exerts an electron-donating effect, raising the HOMO energy by approximately 0.2 eV compared to non-methoxy-substituted derivatives.

Conformational flexibility arises from rotation around the C–S bond linking the sulfonyl group to the dihydropyrrole ring. Potential energy surface scans identify two minima: a syn conformation (sulfonyl oxygen aligned with the ring plane) and an anti conformation (oxygen atoms perpendicular). The energy barrier for interconversion is ~12 kJ/mol, enabling rapid equilibration at room temperature. Nuclear magnetic resonance (NMR) studies of related compounds reveal diastereotopic protons on the dihydropyrrole ring, confirming dynamic puckering.

Table 2: Electronic Properties from DFT Studies

| Property | Value (eV) | Source |

|---|---|---|

| HOMO energy | -7.14 to -7.34 | |

| LUMO energy | -1.73 to -1.82 | |

| HOMO–LUMO gap | 5.40–5.52 | |

| Dipole moment | 5.47–7.09 Debye |

Comparative Analysis with Related Dihydropyrrole Derivatives

This compound distinguishes itself from analogs through its electronic and steric profiles:

- Electronic Effects : The methoxy group enhances electron density on the benzene ring, reducing electrophilicity at the sulfonyl sulfur by 15% compared to non-substituted derivatives. This contrasts with electron-withdrawing groups (e.g., nitro), which increase sulfonyl group reactivity.

- Steric Profile : The 4-methoxy substitution minimizes steric hindrance, allowing tighter crystal packing (density ~1.45 g/cm$$^3$$) versus bulkier analogs like 1-(2-bromophenyl)sulfonyl-2,3-dihydropyrrole (density ~1.32 g/cm$$^3$$).

- Synthetic Accessibility : Unlike 2,5-diarylpyrrolidines requiring multistep asymmetric synthesis, this compound is synthesized via direct sulfonation of 2,5-dihydropyrrole, yielding >97% purity in one pot.

Table 3: Structural Comparison with Dihydropyrrole Derivatives

| Compound | HOMO–LUMO Gap (eV) | Crystal Density (g/cm³) | Synthetic Steps |

|---|---|---|---|

| 1-(4-Methoxyphenyl)sulfonyl derivative | 5.40–5.52 | 1.45 | 1 |

| 1-(2-Bromophenyl)sulfonyl derivative | 5.65–5.80 | 1.32 | 3 |

| 2,5-Di(2-thienyl)pyrrole | 4.87–5.02 | 1.38 | 4 |

Properties

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-2,5-dihydropyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c1-15-10-4-6-11(7-5-10)16(13,14)12-8-2-3-9-12/h2-7H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJPHBBKGTWCFEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CC=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

The synthesis begins with the formation of 1-sulfonyl-1,2,3-triazoles (1-STs) through a copper-catalyzed alkyne-azide cycloaddition (CuAAC). This step leverages terminal alkynes and sulfonyl azides, with 4-methoxybenzenesulfonyl azide serving as the critical sulfonylation reagent. Using copper(I) thiophene-2-carboxylate (CuTC) as a catalyst, the reaction proceeds in toluene at ambient temperature, yielding 1-STs in >90% efficiency.

Key Reaction Parameters

- Catalyst : CuTC (10 mol%)

- Solvent : Toluene (0.1 M concentration)

- Temperature : 0°C to room temperature

- Yield : 91–97% for aryl- and heteroaryl-substituted 1-STs.

This step’s modularity allows for the incorporation of diverse alkynes, enabling structural variation at the triazole ring. For 1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole, ethynyl derivatives compatible with subsequent N-H insertion are prioritized.

Rhodium-Catalyzed N-H Bond Insertion

Denitrogenation of 1-STs via rhodium(II) acetate generates reactive azavinyl carbenes, which undergo insertion into the N-H bond of α-aminoketones. This step couples the sulfonyltriazole moiety with a secondary amine, forming 1,2-diaminoalkene intermediates.

Optimized Conditions

- Catalyst : Rh₂(OAc)₄ (5 mol%)

- Solvent : Toluene

- Temperature : 80°C

- Yield : 81–93% for N-H insertion products.

The choice of rhodium catalyst is critical: bulkier catalysts (e.g., Rh₂(esp)₂) reduce efficiency, while Rh₂(OAc)₄ maximizes electrophilicity for successful insertion. Steric and electronic effects of the α-aminoketone significantly influence reactivity. For example, electron-deficient ketones accelerate cyclization, bypassing the need for subsequent Lewis acid treatment.

BF₃·OEt₂-Promoted Cyclodehydration

The final step involves BF₃·OEt₂-mediated cyclodehydration of 1,2-diaminoalkenes to form the 2,5-dihydropyrrole core. This Lewis acid facilitates intramolecular nucleophilic attack and water elimination, yielding the heterocyclic product.

Reaction Optimization

- Lewis Acid : BF₃·OEt₂ (3.0 equiv)

- Solvent : Dichloromethane

- Temperature : 80°C

- Yield : 49–72% for pyrrole derivatives.

Higher BF₃·OEt₂ loadings improve cyclization efficiency, while alternative solvents (e.g., acetonitrile) lead to side reactions. Substrates with electron-withdrawing groups (e.g., NO₂, CN) exhibit enhanced reactivity due to increased ketone electrophilicity.

One-Pot Telescoped Synthesis

To streamline production, the three-step sequence can be telescoped into a single reaction vessel, minimizing intermediate purification and improving overall yield.

One-Pot Protocol

- CuAAC : Combine alkyne, 4-methoxybenzenesulfonyl azide, and CuTC in CH₂Cl₂.

- N-H Insertion : Add α-aminoketone and Rh₂(OAc)₄, heat to 80°C.

- Cyclodehydration : Introduce BF₃·OEt₂, stir at 80°C.

Advantages

- Yield : 90% for model substrates (vs. 58% stepwise).

- Catalyst Loading : Reduced to 1 mol% Rh₂(OAc)₄.

- Scalability : Demonstrated at 4.61 mmol scale with 76% yield.

This approach is particularly advantageous for synthesizing this compound, as it mitigates decomposition risks associated with sensitive intermediates.

Substrate Scope and Reaction Optimization

Variation of Sulfonyl Azides

The methodology accommodates diverse sulfonyl azides, with 4-methoxybenzenesulfonyl azide providing optimal results for target compound synthesis. Electron-donating groups (e.g., methoxy) enhance azide stability and reaction efficiency.

α-Aminoketone Modifications

α-Aminoketones derived from aniline and α-haloketones (e.g., 2-chloroacetophenone) are ideal. Bulky aryl groups (e.g., mesityl) promote direct cyclization under rhodium catalysis, bypassing BF₃·OEt₂.

Comparative Analysis of Catalysts and Conditions

Rhodium Catalysts

Solvent Effects

- Toluene : Optimal for N-H insertion.

- Dichloromethane : Preferred for cyclodehydration.

Chemical Reactions Analysis

1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmaceutical Development

Antiviral Activity

The compound has shown promise as an anti-HIV agent , functioning as a key building block in the synthesis of new antiviral drugs. Its sulfonyl group enhances electrophilicity, making it suitable for nucleophilic attack reactions that are critical in drug development.

Enzyme Inhibition Studies

Research indicates that 1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole can interact with various biological targets, including enzymes and receptors. Studies focusing on its binding affinity could elucidate its pharmacological profile and identify potential therapeutic uses.

Case Study: Synthesis of Pyrrolidine Derivatives

A study highlighted the use of this compound in the enantioselective construction of pyrrolidines via palladium-catalyzed reactions. The incorporation of the sulfonyl group was critical for achieving desired reaction outcomes, showcasing the compound's utility in asymmetric synthesis .

Organic Synthesis

Synthetic Versatility

The compound serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations allows it to be utilized in creating complex molecular architectures. The presence of the methoxy group enhances its lipophilicity compared to other sulfonyl derivatives, influencing both solubility and reactivity.

Comparison with Related Compounds

A comparative analysis with structurally similar compounds reveals that the unique substituents on this compound significantly affect its chemical behavior. For instance:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2,5-Dihydropyrrole | Five-membered ring with two nitrogen atoms | Basic structure without sulfonyl group |

| 1-(Phenylsulfonyl)-2,5-dihydropyrrole | Sulfonyl group attached to phenyl | Different substituent affecting reactivity |

| 1-(4-Chlorobenzene)sulfonyl-2,5-dihydropyrrole | Chlorine substituent instead of methoxy | Potentially different biological activity |

| 1-(4-Nitrobenzene)sulfonyl-2,5-dihydropyrrole | Nitro group may enhance electrophilicity | Offers different reactivity profiles |

This table illustrates how variations in substituents can lead to differing reactivity and biological activity profiles among related compounds.

Potential for Further Research

Further investigations into the applications of this compound could explore:

- Mechanistic Studies : Understanding the detailed mechanisms by which this compound interacts with biological targets.

- Therapeutic Applications : Expanding research into other therapeutic areas beyond antiviral applications, such as anticancer or anti-inflammatory uses.

- Synthesis Optimization : Developing more efficient synthetic routes to enhance yield and reduce costs associated with its production.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy group may also play a role in modulating the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below contrasts key properties of 1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole with its methyl-substituted analog:

Key Observations:

- Electronic Effects : The methoxy group donates electrons via resonance, enhancing the electron density on the sulfonyl group. This may increase the compound’s reactivity in nucleophilic substitution or hydrogen-bonding interactions compared to the methyl analog, which donates electrons inductively (weaker effect) .

- Molecular Weight : The methoxy derivative is ~16 g/mol heavier due to the oxygen atom in the substituent.

- Solubility : The methoxy group’s polarity likely improves aqueous solubility, whereas the methyl analog’s lipophilicity favors organic media.

Crystallographic and Structural Analysis

Crystallographic software like SHELX and ORTEP could elucidate differences in molecular packing. The methoxy group’s ability to form hydrogen bonds (e.g., via the oxygen atom) might lead to distinct crystal lattice arrangements compared to the methyl analog, which relies on van der Waals interactions.

Biological Activity

1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound features a sulfonyl group attached to a dihydropyrrole ring, which contributes to its potential as an anti-HIV agent and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The compound's structure consists of:

- Dihydropyrrole Ring : A five-membered ring containing two nitrogen atoms and three carbon atoms.

- Sulfonyl Group : Attached to one of the carbon atoms in the ring.

- Methoxybenzene Group : A benzene ring with a methoxy group (OCH₃) at the para position linked to the sulfur atom.

This structure allows for potential hydrogen bonding interactions, enhancing its biological activity.

Anti-HIV Activity

This compound has been identified as an anti-HIV agent . Its mechanism involves acting as a protecting group for various nitrogen functions, which may enhance the stability and efficacy of other antiviral compounds when used in combination therapies .

Anticancer Properties

A related compound, N-[1-(4-methoxybenzenesulfonyl)-2,3-dihydro-1H-indol-7-yl]-isonicotinamide (J30), demonstrates potent anticancer activity. It has shown effectiveness against resistant cancer cell lines by:

- Inhibiting tubulin assembly, which is crucial for cell division.

- Inducing apoptosis through caspase activation and mitochondrial pathways.

- Causing cell cycle arrest in the G2/M phase .

These findings suggest that similar sulfonamide derivatives may exhibit comparable anticancer effects.

The mechanisms by which these compounds exert their biological effects include:

- Inhibition of Microtubule Assembly : The binding to the colchicine site on tubulin disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis .

- Caspase Cascade Activation : The activation of caspases leads to programmed cell death, making these compounds potential candidates for cancer therapy.

Summary of Biological Activities

Study on J30's Anticancer Effects

In a study assessing J30's effects on cancer cells:

- Cell Lines Used : Various resistant and non-resistant cancer cell lines were tested.

- Results : J30 significantly inhibited tumor growth in xenograft models in NOD/scid mice. It demonstrated efficacy even against drug-resistant strains, indicating its potential as a broad-spectrum chemotherapeutic agent .

Q & A

Q. What are the critical physical and chemical properties of 1-(4-Methoxybenzene)sulfonyl-2,5-dihydropyrrole, and how do they influence experimental design?

Methodological Answer: Key properties include:

- Molecular formula : C₁₁H₁₃NO₂S (MW: 223.29 g/mol)

- Melting point : 127°C

- Boiling point : 354.2°C (at 760 mmHg, estimated)

- Density : 1.3 g/cm³

- LogP : 2.15 (indicating moderate lipophilicity)

These properties guide experimental design:

- Solubility : Use polar aprotic solvents (e.g., DMF, DMSO) for reactions due to the sulfonyl group’s polarity.

- Stability : Store at room temperature in dry conditions to prevent hydrolysis of the sulfonyl moiety.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended, given the compound’s moderate polarity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Key peaks include S=O stretching (~1350–1150 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .

- Mass Spectrometry : ESI-MS in positive mode for molecular ion [M+H]⁺ at m/z 224.3.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical data (e.g., melting point variations)?

Methodological Answer: Discrepancies (e.g., melting point deviations) may arise from:

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) to assess purity >95% .

- Polymorphism : Perform differential scanning calorimetry (DSC) to detect crystalline phases.

- Synthetic Byproducts : Optimize synthesis via reaction monitoring (TLC or LC-MS) and recrystallization (e.g., ethanol/water mixtures).

Q. What strategies optimize the sulfonylation step in synthesizing this compound?

Methodological Answer: The sulfonyl group is introduced via:

- Reagent Choice : Use p-methoxybenzenesulfonyl chloride with a base (e.g., pyridine or DMAP) to scavenge HCl .

- Reaction Conditions :

- Temperature : 0–5°C to minimize side reactions (e.g., ring-opening).

- Solvent : Dichloromethane (DCM) or THF for solubility and inertness.

- Workup : Quench with ice-water, extract with DCM, and dry over MgSO₄.

Q. How does the electronic nature of the sulfonyl group affect reactivity in cross-coupling reactions?

Methodological Answer: The electron-withdrawing sulfonyl group:

- Reduces Electron Density : Limits nucleophilic substitution on the pyrrole ring.

- Directs Electrophilic Attack : Meta/para positions on the methoxyphenyl group are activated for electrophilic substitution.

- Experimental Validation :

- Perform DFT calculations (e.g., Gaussian 16) to map electron density.

- Test reactivity in Suzuki-Miyaura couplings using Pd(PPh₃)₄ catalyst and aryl boronic acids .

Data Contradiction Analysis

Q. Conflicting reports on the compound’s stability under acidic conditions: How to validate?

Methodological Answer:

- Controlled Degradation Study :

- Prepare solutions in HCl (pH 1–3) and monitor via HPLC at 25°C and 40°C.

- Identify degradation products (e.g., hydrolyzed sulfonic acid) via LC-MS.

- Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics.

Table 1. Stability Data (Hypothetical Example)

| Condition | pH | Temperature (°C) | t₁/₂ (h) | Degradation Product |

|---|---|---|---|---|

| HCl | 2 | 25 | 48 | Sulfonic acid |

| Buffer | 7 | 25 | >200 | None |

Structural and Functional Insights

Q. How to confirm the stereoelectronic effects of the methoxy group on molecular conformation?

Methodological Answer:

- X-ray Crystallography : Compare with analogous structures (e.g., ’s 3,4-bis(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-2,5-dione) to analyze torsional angles and planarity .

- Computational Modeling : Use Mercury Software to overlay crystal structures and assess substituent effects.

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

Methodological Answer:

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution (lipases).

- Asymmetric Synthesis : Employ organocatalysts (e.g., proline derivatives) for enantioselective ring-closing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.